molecular formula C28H26N8O2 B14123657 N-{4-[6-hydroxy-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl}-2-phenylbutanamide

N-{4-[6-hydroxy-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl}-2-phenylbutanamide

Cat. No.: B14123657
M. Wt: 506.6 g/mol
InChI Key: NTGLTFRNTPILRJ-UHFFFAOYSA-N
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Description

N-{4-[6-hydroxy-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl}-2-phenylbutanamide is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-hydroxy-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl}-2-phenylbutanamide typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrazolo[3,4-b]pyridine structure, followed by the introduction of the purine moiety and the phenylbutanamide side chain. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is crucial for the efficient production of this complex molecule.

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-hydroxy-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl}-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

N-{4-[6-hydroxy-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl}-2-phenylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-{4-[6-hydroxy-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl}-2-phenylbutanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[6-hydroxy-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl}-2-phenylbutanamide analogs: Compounds with slight modifications to the functional groups or side chains.

    Other pyrazolo[3,4-b]pyridine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H26N8O2

Molecular Weight

506.6 g/mol

IUPAC Name

N-[4-[3-methyl-6-oxo-1-(7H-purin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl]phenyl]-2-phenylbutanamide

InChI

InChI=1S/C28H26N8O2/c1-3-20(17-7-5-4-6-8-17)28(38)33-19-11-9-18(10-12-19)21-13-22(37)34-26-23(21)16(2)35-36(26)27-24-25(30-14-29-24)31-15-32-27/h4-12,14-15,20-21H,3,13H2,1-2H3,(H,33,38)(H,34,37)(H,29,30,31,32)

InChI Key

NTGLTFRNTPILRJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3CC(=O)NC4=C3C(=NN4C5=NC=NC6=C5NC=N6)C

Origin of Product

United States

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